![molecular formula C17H22N4O4S B2538343 4-(azepan-1-ylsulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-70-5](/img/structure/B2538343.png)
4-(azepan-1-ylsulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide
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Description
4-(azepan-1-ylsulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide, also known as AEBSF, is a synthetic compound that has been widely used in scientific research. It is a protease inhibitor that is commonly used to inhibit serine proteases, such as trypsin, chymotrypsin, and thrombin. AEBSF has been used in a variety of applications, including biochemistry, molecular biology, and medical research. In
Scientific Research Applications
Synthesis and Characterization
1,3,4-Oxadiazole derivatives have attracted significant interest in the scientific community due to their wide range of biological activities. Studies have focused on synthesizing and characterizing these derivatives to understand their chemical behaviors and potential applications. For instance, the synthesis of phthalazinone derivatives incorporating 1,3,4-oxadiazol-2-yl groups has been detailed, highlighting methods to prepare these compounds for further biological evaluation (Mahmoud et al., 2012).
Biological Activities and Anticancer Evaluation
Derivatives of 1,3,4-oxadiazole have been extensively studied for their biological activities, including antimicrobial and anticancer properties. For example, the synthesis and anti-bacterial study of N-substituted derivatives have shown moderate to significant activity against various bacterial strains, suggesting the potential for these compounds in developing new antimicrobial agents (Khalid et al., 2016). Additionally, certain derivatives have demonstrated notable anticancer activity against various cancer cell lines, offering insights into designing new anticancer therapeutics (Ravinaik et al., 2021).
Mechanistic Studies and Computational Approaches
Mechanistic studies and computational approaches have been employed to understand the interactions and inhibitory effects of 1,3,4-oxadiazole derivatives on specific enzymes and biological targets. This includes investigations into their role as inhibitors of enzymes like alkaline phosphatase, where kinetic studies and computational modeling have provided valuable insights into the molecular basis of inhibition and potential therapeutic applications (Abbasi et al., 2019).
Material Science and Drug Delivery Applications
The structural versatility of 1,3,4-oxadiazole derivatives also extends to material science and drug delivery applications, where their chemical properties are harnessed to develop novel materials for targeted drug release and other specialized functions. This includes the development of azo polymers designed for colon targeting, demonstrating the broad applicability of these compounds beyond traditional therapeutic areas (Samyn et al., 1995).
properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-2-15-19-20-17(25-15)18-16(22)13-7-9-14(10-8-13)26(23,24)21-11-5-3-4-6-12-21/h7-10H,2-6,11-12H2,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPZPOCPYSVVJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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